molecular formula C12H9ClFN3O B11851115 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide

5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide

Cat. No.: B11851115
M. Wt: 265.67 g/mol
InChI Key: XQESBHKUHADMHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then treated with 2-fluorobenzylamine under suitable conditions to yield the desired product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like thionyl chloride .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyrazine-2-carboxamides .

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate for further functionalization .

Biology and Medicine: This compound has shown potential in the development of antibacterial and antimycobacterial agents. It has been tested against various bacterial strains, including Mycobacterium tuberculosis, and has demonstrated significant activity . Additionally, it has been evaluated for its cytotoxicity in vitro, with no significant toxicity detected .

Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs targeting bacterial infections. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and safety profiles .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .

Properties

Molecular Formula

C12H9ClFN3O

Molecular Weight

265.67 g/mol

IUPAC Name

5-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9ClFN3O/c13-11-7-15-10(6-16-11)12(18)17-5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2,(H,17,18)

InChI Key

XQESBHKUHADMHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN=C(C=N2)Cl)F

Origin of Product

United States

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